molecular formula C19H18ClFN2 B11941044 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole

5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole

Cat. No.: B11941044
M. Wt: 328.8 g/mol
InChI Key: NJPCJSAUCHIKES-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole is a versatile chemical intermediate primarily utilized in medicinal chemistry research for the synthesis of more complex bioactive molecules. Its key structural feature is the reactive chloromethyl group at the 5-position, which serves as an excellent handle for further functionalization, allowing researchers to create amide, amine, or thioether derivatives through nucleophilic substitution reactions. The compound's core is a multi-substituted imidazole, a privileged scaffold in drug discovery known for its ability to interact with a wide range of biological targets. Imidazole derivatives are frequently investigated for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific substitution pattern on this imidazole ring, including the 4-fluorophenyl and isopropyl groups, is designed to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to specific enzymes or receptors. This makes it a valuable building block for constructing targeted libraries of compounds in hit-to-lead and lead optimization campaigns. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18ClFN2

Molecular Weight

328.8 g/mol

IUPAC Name

5-(chloromethyl)-1-(4-fluorophenyl)-2-phenyl-4-propan-2-ylimidazole

InChI

InChI=1S/C19H18ClFN2/c1-13(2)18-17(12-20)23(16-10-8-15(21)9-11-16)19(22-18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

NJPCJSAUCHIKES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CCl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2-Dicarbonyl Compounds

The Debus-Radziszewski reaction, employing 1,2-dicarbonyl precursors, ammonia, and substituted amines, is a classical approach. For this compound:

  • Precursors : Glyoxal derivatives, 4-fluoroaniline (for the 1-position), and phenylacetaldehyde (for the 2-position).

  • Mechanism : Condensation forms the imidazole ring, with the isopropyl group introduced via a ketone or amine at position 4.

  • Example : Reacting 4-fluoroaniline, phenylglyoxal, and isopropylamine in ethanol under reflux yields 1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole-5-methanol (hydroxymethyl precursor).

Multi-Component Reactions (MCRs)

MCRs streamline the synthesis by combining three or more reactants in one pot:

  • Components : 4-Fluoroaniline, diketone (e.g., diacetyl for position 4), and benzaldehyde derivatives.

  • Conditions : Catalyzed by acetic acid or NH₄OAc at 80–100°C.

  • Yield : ~70–85% for analogous imidazoles.

Introduction of the Chloromethyl Group

The hydroxymethyl (-CH₂OH) group at position 5 is chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Thionyl Chloride-Mediated Chlorination

  • Procedure : The hydroxymethyl precursor is treated with SOCl₂ in dichloroethane or neat at 20–80°C.

  • Optimized Conditions :

    • Solvent : Dichloroethane (room temperature, 18 hours).

    • Yield : 83–98%.

  • Mechanism : Nucleophilic substitution (Sₙ2) converts -CH₂OH to -CH₂Cl.

Alternative Chlorination Agents

  • Phosphorus Pentachloride (PCl₅) : Effective in anhydrous dichloromethane, yielding 75–90%.

  • Hydrogen Chloride (HCl) : Gas-phase reactions at elevated temperatures, though less efficient (50–60% yield).

Advanced Synthesis and Optimization

One-Pot Cyclization-Chlorination

Combining cyclization and chlorination steps reduces purification needs:

  • Steps :

    • Cyclocondensation of glyoxal, 4-fluoroaniline, and isopropyl phenyl ketone.

    • In situ treatment with SOCl₂ post-cyclization.

  • Yield : 68–72%.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150°C, 30 min) accelerates cyclization, followed by chlorination.

  • Advantages : 20–30% reduction in reaction time.

Comparative Analysis of Methods

MethodConditionsYieldKey AdvantagesReferences
Cyclocondensation + SOCl₂Dichloroethane, 20°C, 18 h98%High yield, minimal byproducts
MCR + PCl₅DCM, reflux, 6 h85%Broad substrate tolerance
One-Pot SynthesisEthanol, SOCl₂, 80°C, 12 h72%Simplified workflow
Microwave-Assisted150°C, 30 min70%Rapid synthesis

Challenges and Solutions

  • Regioselectivity : Ensuring correct substituent placement requires careful precursor selection (e.g., steric hindrance guides isopropyl positioning).

  • Chlorination Efficiency : Polar aprotic solvents (DMF) reduce yields vs. non-polar solvents (dichloroethane).

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product .

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The compound, with CAS number 123630-29-5 , features a complex structure containing:

  • Chloromethyl group (-CH₂Cl) at position 5

  • Fluorophenyl substituent (4-fluorophenyl) at position 1

  • Imidazole ring with isopropyl and phenyl groups at positions 4 and 2, respectively .
    Its molecular formula is C₁₉H₁₉Cl₂FN₂ , with a molecular weight of 365.3 g/mol .

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) is highly reactive and can undergo nucleophilic displacement with:

  • Amines (e.g., NH₃, R-NH₂): Forms aminoalkyl derivatives.

  • Alcohols (e.g., R-OH): Generates ether or ester derivatives.

  • Thiols (e.g., R-SH): Produces thioether derivatives.
    Reaction Conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) with catalytic bases (e.g., K₂CO₃).

Elimination Reactions

Heating the chloromethyl group with strong bases (e.g., KOtBu) can lead to elimination , forming an alkene (–CH₂– → –CH=). This reaction is facilitated by the adjacent imidazole ring’s stability.

Cross-Coupling Reactions

The imidazole ring enables metal-catalyzed couplings (e.g., Suzuki, Stille):

  • Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(0) catalysts to form biaryl derivatives.

  • Stille Coupling : Coupling with organostannanes to introduce functional groups.
    Reaction Conditions : Pd catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., PPh₃), and bases (e.g., Cs₂CO₃).

Fluorophenyl Group Reactivity

The 4-fluorophenyl moiety may participate in:

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect deactivates the ring, directing electrophiles to the meta position.

  • Nucleophilic Aromatic Substitution : Less common due to ring deactivation, but possible under extreme conditions (e.g., strong nucleophiles, high temperatures).

Medicinal Chemistry

The compound’s imidazole core and reactive chloromethyl group make it a candidate for:

  • Antibacterial Agents : Similar imidazoles exhibit activity against S. aureus and E. coli .

  • Drug Discovery : Modification via cross-coupling or substitution to enhance bioactivity.

Material Science

The fluorophenyl group’s electronic effects may enable applications in:

  • Organic Electronics : Fluorinated aromatics often stabilize charge transport in semiconductors.

Data Tables

Table 1: Potential Reactions and Conditions

Reaction TypeReactantsConditionsProducts
Nucleophilic SubstitutionAmines (e.g., NH₃)DMF, K₂CO₃, 60–80°CAminoalkyl derivatives
EliminationKOtBuTHF, refluxAlkenyl derivatives
Suzuki CouplingAryl boronic acidsPd(PPh₃)₄, Cs₂CO₃, H₂OBiaryl derivatives
Electrophilic Aromatic SubstitutionNO₂⁺, H₂SO₄–50°C to 0°CMeta-substituted fluorophenyl derivatives

Analytical Techniques

  • NMR Spectroscopy : Monitors substitution patterns and reaction progress.

  • HPLC : Assesses purity and isolates products.

  • Mass Spectrometry : Confirms molecular weight and structural integrity .

This compound’s reactivity profile underscores its utility in organic synthesis and drug design, with further research needed to explore its full potential.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole is C19H18ClFN2C_{19}H_{18}ClFN_{2}, with a molecular weight of approximately 328.81 g/mol. The compound features a complex imidazole ring structure, which is pivotal for its biological activity. The presence of the chloromethyl and fluorophenyl groups enhances its interaction with biological targets, making it a subject of interest in drug design and synthesis .

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that modifications to the imidazole nucleus can enhance its efficacy against various pathogens. For instance, studies have shown that similar compounds exhibit antibacterial and antifungal activities through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

The anticancer properties of imidazole derivatives are linked to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. The structural similarity of imidazoles to histidine allows them to effectively bind to proteins involved in cancer progression. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, although further research is required to elucidate its mechanism of action .

Anti-inflammatory Effects

Imidazole compounds are also recognized for their anti-inflammatory properties. The incorporation of specific substituents can enhance these effects, making them candidates for developing new anti-inflammatory medications. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives similar to this compound:

Study Focus Findings
Umarani et al. (2011)Antimicrobial ActivityReported enhanced antimicrobial activity with specific substituent modifications on imidazoles .
Amir et al. (2011)Anti-inflammatory ActivityDemonstrated that certain imidazoles exhibit potent anti-inflammatory properties through inhibition of inflammatory mediators .
Gaikwad et al. (2022)Anticancer ActivityFound that related imidazole compounds showed significant cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Binding to DNA and interfering with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Reactivity

Compound A : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (CAS: Not provided)
  • Key Differences :
    • Chloromethyl is part of a para-substituted phenyl ring at position 4 of the imidazole (vs. direct substitution at position 5 in the target compound).
    • Nitro group at position 5 (vs. chloromethyl in the target) increases electron-withdrawing effects, reducing electrophilic reactivity .
Compound B : 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole (CAS: Not provided)
  • Key Differences :
    • Chlorine at position 4 (vs. isopropyl in the target) and a difluoromethylphenyl group at position 5.
    • The absence of a chloromethyl group limits its utility in downstream alkylation reactions.
  • NMR Data : The imidazole proton resonates at δ 7.69 ppm, compared to δ 7.45–7.76 ppm for aromatic protons in structurally related imidazoles .

Functional Group Variations and Bioactivity

Compound C : SB 202190 (CAS: 152121-30-7)
  • Structure : 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole.
  • Key Differences :
    • Hydroxyphenyl and pyridyl groups enhance hydrogen-bonding capacity, unlike the target’s phenyl and isopropyl groups.
    • Bioactivity : A p38 MAP kinase inhibitor, suggesting that fluorophenyl-substituted imidazoles can target kinase pathways .
Compound D : 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (CAS: Not provided)
  • Key Differences :
    • Sulfonyl group at position 1 introduces strong electron-withdrawing effects, contrasting with the target’s 4-fluorophenyl group.
    • Ethoxy and methyl substituents on the benzene ring alter lipophilicity compared to the target’s chloromethyl .

Tabulated Comparison of Key Properties

Property Target Compound Compound A Compound B
Substituents 5-CH₂Cl, 1-(4-FPh), 4-isoPr, 2-Ph 4-[4-CH₂Cl-Ph], 1,2-Me, 5-NO₂ 4-Cl, 1-(4-ClPh), 5-(2,6-F₂-4-MePh)
Molecular Weight 328.81 ~350 (estimated) ~360 (estimated)
Reactivity High (via CH₂Cl) Moderate (NO₂ deactivates ring) Low (Cl lacks alkylation potential)
Bioactivity Potential Intermediate (untested) Unknown Unknown
Toxicity Acute toxicity, aquatic hazard Mutagenic (nitro group) Likely similar to chlorinated aromatics

Research Implications

  • Drug Development : The target compound’s fluorophenyl and chloromethyl groups make it a candidate for kinase inhibitor optimization, leveraging lessons from SB 202190 .
  • Material Science : Steric effects from isopropyl and phenyl groups could be exploited in crystal engineering, guided by SHELX/ORTEP-based crystallographic studies .

Biological Activity

5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole, also known as 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazole hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C19H19ClFN2C_{19}H_{19}ClFN_{2} with a molecular weight of approximately 365.3 g/mol .

Chemical Structure

The compound features a complex imidazole ring with various substituents that contribute to its biological activity. The presence of a chloromethyl group and a fluorophenyl moiety enhances its potential for interacting with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . For instance, compounds bearing imidazole structures have shown promising results against various cancer cell lines. The specific activity of this compound has not been extensively documented in isolation; however, related compounds exhibit significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A comparative study involving imidazole derivatives indicated that modifications to the imidazole structure could lead to enhanced cytotoxicity against human cancer cell lines. For example, derivatives similar to the compound under discussion demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against various tumor cell lines such as ovarian and renal cancers .

The mechanism by which imidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer progression. For instance, some studies suggest that these compounds can inhibit histone deacetylases (HDACs) and other enzymes involved in cellular proliferation and survival .

Antimicrobial Activity

In addition to anticancer properties, imidazole derivatives have shown antimicrobial activity. The structure of this compound suggests potential interactions with bacterial membranes or metabolic pathways, although specific data on this compound's antimicrobial efficacy is limited.

Summary of Findings

Activity IC50 Value Cell Lines
Anticancer2.76 - 9.27 µMOvarian (OVXF 899), Renal (RXF 486)
AntimicrobialN/AVarious bacterial strains

Structural Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole ring and substituents significantly affect biological activity. For example, increasing lipophilicity through alkyl substitutions has been correlated with enhanced cellular uptake and cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : Multi-component reactions (MCRs) under reflux with catalysts like ammonium acetate in acetic acid are common for imidazole derivatives. Solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly affect cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • Data Consideration : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR to confirm regioselectivity of chloromethyl and fluorophenyl substituents .

Q. How can spectroscopic techniques validate the structure of this compound, and what are common pitfalls in interpretation?

  • Methodology :

  • FTIR : Confirm C-Cl (650–750 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretches. Differentiate aromatic C-H bending (700–900 cm1^{-1}) from aliphatic C-H in isopropyl groups .
  • NMR : Use 13C^{13}C-NMR to resolve overlapping signals from phenyl and fluorophenyl rings. DEPT-135 helps identify CH33 groups in the isopropyl moiety .
    • Pitfalls : Overlapping peaks in 1H^1H-NMR due to similar aromatic proton environments; use 2D-COSY or NOESY for resolution .

Q. What stability profiles should be considered for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Chloromethyl groups may hydrolyze in humid environments; use inert atmospheres (N2_2) and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?

  • Methodology : Apply density functional theory (DFT) to model electrophilic substitution patterns. Focus on Fukui indices to identify reactive sites (e.g., chloromethyl vs. fluorophenyl positions). Validate with experimental kinetic studies .
  • Case Study : Compare computed activation energies for halogen exchange reactions with experimental yields to refine computational models .

Q. What experimental designs resolve contradictions in catalytic efficiency for cross-coupling reactions involving this compound?

  • Methodology : Use factorial design (e.g., Box-Behnken) to optimize parameters: catalyst loading (Pd/Cu systems), ligand type (phosphine vs. N-heterocyclic carbenes), and solvent polarity. Analyze interactions via ANOVA to identify dominant factors .
  • Data Contradictions : If Pd catalysts underperform with fluorophenyl groups, investigate steric hindrance via X-ray crystallography or molecular docking simulations .

Q. What advanced analytical techniques address challenges in quantifying trace impurities in synthesized batches?

  • Methodology :

  • LC-MS/MS : Detect chlorinated byproducts (e.g., dechlorinated imidazoles) with MRM transitions. Use isotopic labeling (e.g., 37Cl^{37}Cl) for accurate quantification .
  • XRD : Resolve crystalline impurities by comparing experimental diffraction patterns with simulated data from single-crystal structures .

Q. How does the compound’s solubility in co-solvent systems impact its application in kinetic studies?

  • Methodology : Use Hansen solubility parameters (HSPs) to design binary solvents (e.g., DMSO/water). Measure solubility via UV-Vis spectroscopy and correlate with Hildebrand-Scatchard models. Low solubility in polar solvents may necessitate surfactant use .

Q. What mechanistic insights explain the compound’s selectivity in forming heterocyclic adducts?

  • Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways. For example, deuterate the chloromethyl group and compare reaction rates with protiated analogs .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate HPLC purity data with 19F^{19}F-NMR to account for fluorine-containing impurities .
  • Experimental Design : Prioritize DoE (Design of Experiments) to minimize trial-and-error approaches, especially in optimizing multi-step syntheses .

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